

# physical and chemical properties of Tenacissoside F

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## Compound of Interest

Compound Name: Tenacissoside F

Cat. No.: B1152106

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## Tenacissoside F: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Tenacissoside F** is a C21 steroidal glycoside, a class of natural products isolated from the stems of *Marsdenia tenacissima*. This plant has a long history in traditional medicine for its purported therapeutic properties, including anti-inflammatory and anti-tumor effects. The C21 steroidal glycosides, including **Tenacissoside F** and its analogues, are considered to be among the primary bioactive constituents of this plant. This technical guide provides a detailed overview of the known physical and chemical properties of **Tenacissoside F**, supplemented with in-depth information on its closely related analogues, Tenacissoside C, G, and H, to offer a comprehensive understanding of this compound class for research and drug development purposes.

### Physicochemical Properties

While specific experimental data for **Tenacissoside F** is limited in publicly available literature, its basic molecular properties have been determined.

### Table 1: Physicochemical Properties of Tenacissoside F

Property	Value	Source
CAS Number	928151-78-4	ECHEMI
Molecular Formula	C35H56O12	ECHEMI[1]
Molecular Weight	668.8 g/mol	ECHEMI[1]
Predicted Density	1.32 ± 0.1 g/cm <sup>3</sup>	ECHEMI[1]
Predicted XLogP3	0.7	ECHEMI[1]
Hydrogen Bond Donor Count	4	ECHEMI[1]
Hydrogen Bond Acceptor Count	12	ECHEMI[1]

Note: Specific experimental data on melting point and solubility for **Tenacissoside F** are not readily available. The solubility of related Tenacissosides (G, H, and I) has been reported in solvents such as DMSO, pyridine, methanol, and ethanol.

## Spectral Data

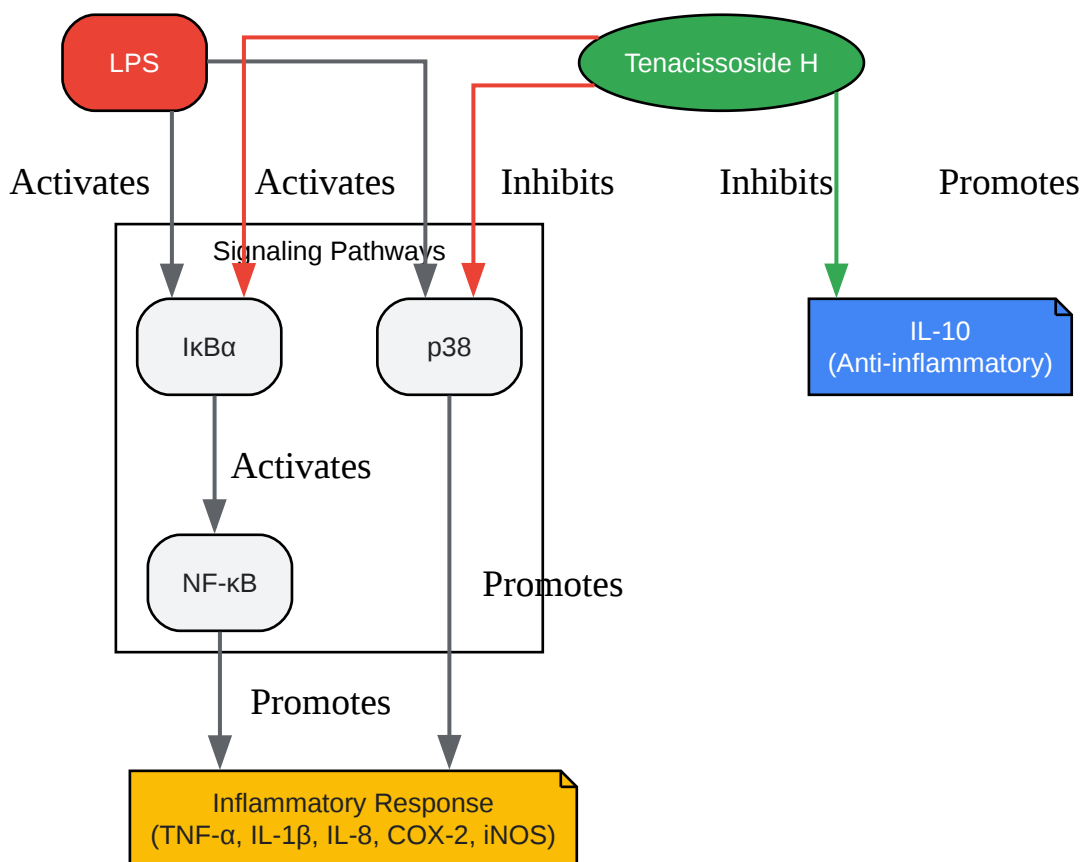
Detailed spectral data for **Tenacissoside F** is not extensively published. However, a metabolomics study of *Marsdenia tenacissima* confirmed the presence of **Tenacissoside F** through mass spectrometry, detecting it as the formate adduct  $[M + \text{HCOO}]^-$ . [1] The structural elucidation of new C21 steroidal glycosides from this plant, such as Tenacissoside L and M, has been achieved using a combination of ESI-MS, HR-ESI-MS, 1D-NMR (<sup>1</sup>H and <sup>13</sup>C), and 2D-NMR (COSY, HSQC, HMBC) spectroscopy. [2] It is anticipated that a similar combination of analytical techniques would be required for the full spectral characterization of **Tenacissoside F**.

## Biological Activity and Signaling Pathways of Tenacissoside Analogues

While the specific biological activities of **Tenacissoside F** are yet to be fully elucidated, extensive research on its analogues, particularly Tenacissoside C, G, and H, provides valuable insights into its potential therapeutic effects.

## Anti-Inflammatory Activity of Tenacissoside H

Tenacissoside H has demonstrated significant anti-inflammatory effects in zebrafish models by modulating the NF- $\kappa$ B and p38 signaling pathways.[3][4] It has been shown to suppress the expression of pro-inflammatory mediators such as TNF- $\alpha$ , IL-1 $\beta$ , IL-8, COX-2, and iNOS, while promoting the expression of the anti-inflammatory cytokine IL-10.[3][4]



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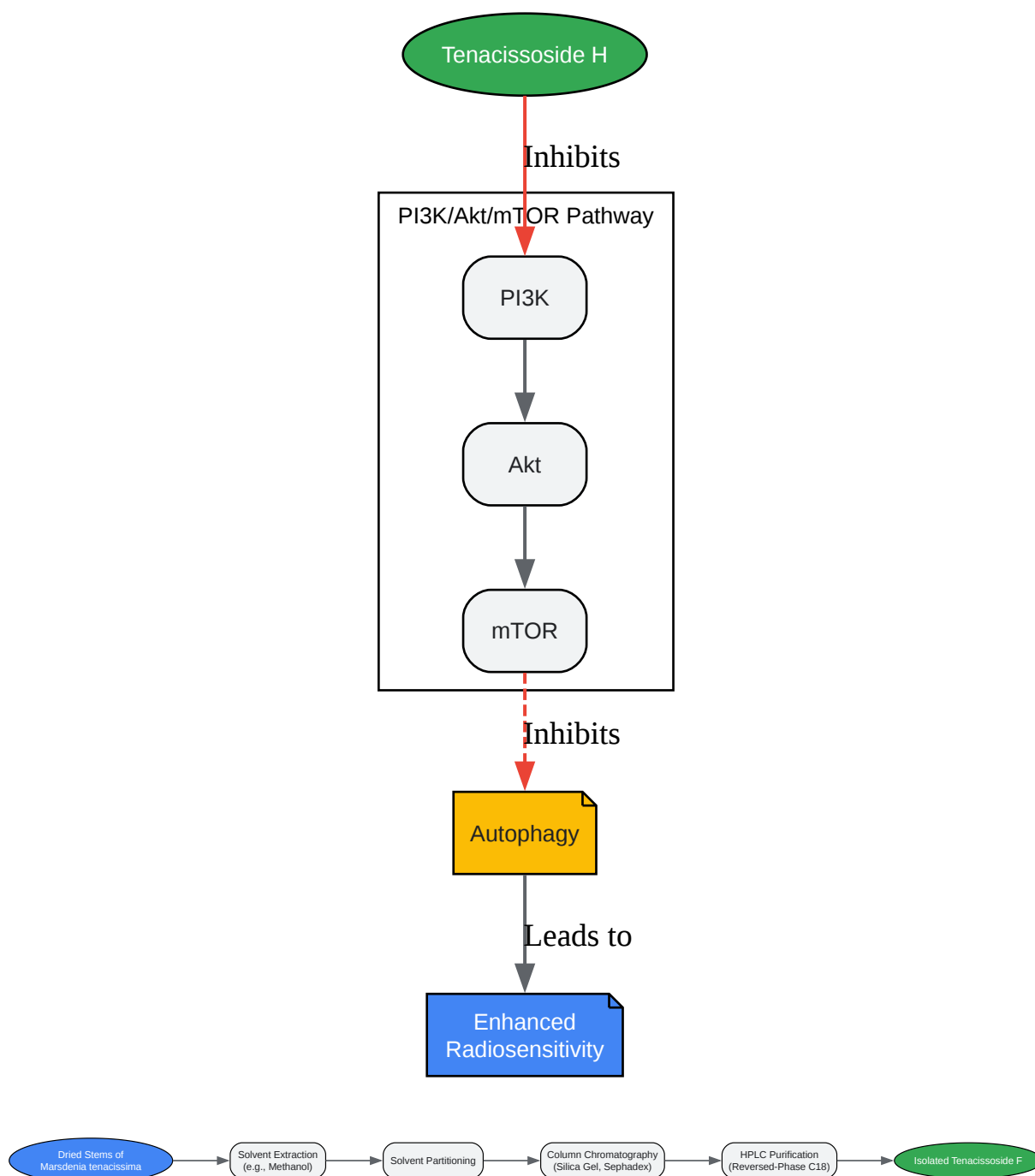
**Diagram 1:** Anti-inflammatory mechanism of Tenacissoside H.

## Anti-Tumor Activity of Tenacissoside Analogues

Several Tenacissoside compounds have exhibited potent anti-tumor activities through various mechanisms.

- Tenacissoside C: Induces G0/G1 cell cycle arrest and apoptosis in K562 leukemia cells. This is achieved through the mitochondrial pathway, involving the downregulation of Bcl-2 and Bcl-xL, upregulation of Bax and Bak, and activation of caspase-9 and caspase-3.[5]

- Tenacissoside H: Has been shown to induce apoptosis and inhibit the migration of colon cancer cells by downregulating the expression of the GOLPH3 gene.[\[6\]](#) Furthermore, it induces autophagy and enhances the radiosensitivity of hepatocellular carcinoma cells by inhibiting the PI3K/Akt/mTOR signaling pathway.[\[7\]](#) Recent studies also suggest that Tenacissoside H can trigger ferroptosis in anaplastic thyroid cancer cells.[\[8\]](#)
- Tenacissoside G: Potentiates the inhibitory effects of the chemotherapeutic agent 5-fluorouracil (5-FU) in human colorectal cancer cells. The synergistic effect is mediated by increased activation of the caspase cascade, enhanced DNA damage, and induction of p53 phosphorylation.[\[9\]](#)



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